molecular formula C25H36O3 B14064298 beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol

beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol

Cat. No.: B14064298
M. Wt: 384.6 g/mol
InChI Key: RFWTZQAOOLFXAY-RRKYFUOXSA-N
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Description

Estradiol is a naturally occurring steroid hormone and the most potent form of estrogen in the human body. It plays a crucial role in the regulation of the menstrual cycle and the development of secondary sexual characteristics in females. Estradiol is also involved in various physiological processes, including bone density maintenance, cardiovascular health, and brain function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol can be synthesized through several chemical routes. One common method involves the reduction of estrone, another estrogenic hormone, using sodium borohydride in methanol. This reaction yields estradiol with high purity. Another synthetic route involves the use of Grignard reagents to form the estradiol structure from simpler precursors .

Industrial Production Methods: In industrial settings, estradiol is often produced through microbial fermentation processes. Specific strains of microorganisms are genetically engineered to convert plant sterols into estradiol. This method is preferred due to its efficiency and cost-effectiveness. The fermentation process is followed by purification steps, including crystallization and chromatography, to obtain high-purity estradiol .

Chemical Reactions Analysis

Types of Reactions: Estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products:

Scientific Research Applications

Estradiol has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of steroid chemistry and hormone synthesis.

    Biology: Investigated for its role in cellular processes, including cell proliferation and differentiation.

    Medicine: Utilized in hormone replacement therapy for menopausal symptoms, treatment of hypoestrogenism, and certain cancers.

    Industry: Employed in the production of contraceptives and hormone therapy products

Mechanism of Action

Estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are located in various tissues, including the reproductive organs, bones, and brain. Upon binding, estradiol-receptor complexes translocate to the cell nucleus, where they modulate gene expression by interacting with specific DNA sequences. This regulation of gene expression leads to the physiological effects associated with estradiol, such as the regulation of the menstrual cycle and maintenance of bone density .

Comparison with Similar Compounds

Estradiol is one of several estrogenic compounds, each with unique properties:

Estradiol is unique due to its high potency and significant role in regulating various physiological processes. Its ability to bind to both ERα and ERβ receptors allows it to exert a wide range of effects, making it a critical hormone in both health and disease .

Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20?,21?,22?,23?,25-/m0/s1

InChI Key

RFWTZQAOOLFXAY-RRKYFUOXSA-N

Isomeric SMILES

CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

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